molecular formula C11H11N3O3 B13716834 2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid

2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid

Katalognummer: B13716834
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: LHFGHAFPOFEARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32642427 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642427 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of MFCD32642427 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow systems to produce the compound in bulk quantities. The industrial production methods also focus on minimizing waste and ensuring environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32642427 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642427 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high efficiency.

Major Products Formed: The major products formed from the reactions of MFCD32642427 depend on the type of reaction and the reagents used. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Wissenschaftliche Forschungsanwendungen

MFCD32642427 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32642427 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Some compounds similar to MFCD32642427 include those with similar chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific details such as molecular weight and functional groups.

Uniqueness: MFCD32642427 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-6-3-7(11(16)17)4-9(13-6)8-5-12-14(2)10(8)15/h3-5,12H,1-2H3,(H,16,17)

InChI-Schlüssel

LHFGHAFPOFEARZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.